Hydrogen Bond Donor Elimination: Reduced TPSA and Off-Target Liability vs. Secondary Amide Analog
N-Methylation at the amide nitrogen eliminates the hydrogen bond donor (HBD) present in the secondary amide analog N-(4-bromophenyl)cyclopropanecarboxamide. The target compound has an HBD count of 0 and a TPSA of 20.3 Ų, compared to an HBD count of 1 and a TPSA of 43.1 Ų for the comparator [1]. The 22.8 Ų reduction in TPSA correlates with improved passive membrane diffusion potential and reduced susceptibility to HBD-mediated off-target binding or metabolic conjugation [1].
| Evidence Dimension | Hydrogen Bond Donor Count and Topological Polar Surface Area |
|---|---|
| Target Compound Data | HBD = 0; TPSA = 20.3 Ų |
| Comparator Or Baseline | N-(4-bromophenyl)cyclopropanecarboxamide (HBD = 1; TPSA = 43.1 Ų) |
| Quantified Difference | HBD difference: -1; TPSA difference: -22.8 Ų (-52.9%) |
| Conditions | Computed properties from PubChem (XLogP3, Cactvs 3.4.8.24) |
Why This Matters
Lower TPSA and absent HBD are empirically associated with enhanced blood-brain barrier penetration and reduced Phase II glucuronidation/sulfation, making this compound a superior candidate for CNS-targeted screening libraries.
- [1] PubChem. (2025). Compound Summary for CID 102355282, N-(4-bromophenyl)-N-methylcyclopropanecarboxamide. National Center for Biotechnology Information. View Source
